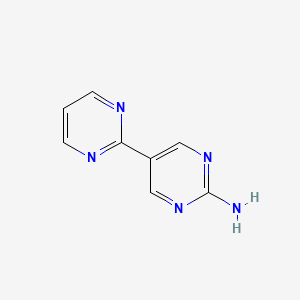

2-(Amino-5-pyrimidinyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-pyrimidin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-8-12-4-6(5-13-8)7-10-2-1-3-11-7/h1-5H,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKBUCQHFKKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167788-07-8 | |

| Record name | [2,5'-bipyrimidin]-2'-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 2-(Amino-5-pyrimidinyl)pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. Within the diverse chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has proven to be a remarkably versatile and effective pharmacophore.[1][2] This guide delves into a specific and potent iteration of this motif: the 2-(amino-5-pyrimidinyl)pyrimidine core.

This bicyclic heteroaromatic system offers a unique combination of structural rigidity and hydrogen bonding capabilities, enabling high-affinity interactions with the ATP-binding site of various kinases. Its synthetic tractability further enhances its appeal, allowing for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of kinase inhibitors built upon the 2-(amino-5-pyrimidinyl)pyrimidine core, with a particular focus on its application in the inhibition of the Janus kinase (JAK) family.

The 2-(Amino-5-pyrimidinyl)pyrimidine Core: Synthesis and Physicochemical Properties

The synthesis of the 2-(amino-5-pyrimidinyl)pyrimidine scaffold can be achieved through several synthetic routes. A common strategy involves the coupling of a 2-aminopyrimidine with a functionalized pyrimidine. For instance, a Suzuki or Stille coupling reaction can be employed to connect a boronic acid or stannane derivative of one pyrimidine ring with a halogenated partner. A key intermediate, 2-amino-5-bromopyrimidine, can be synthesized by the bromination of 2-aminopyrimidine using N-bromosuccinimide.[3][4]

The resulting bipyrimidine core possesses a distinct electronic and conformational profile. The nitrogen atoms within the pyrimidine rings act as hydrogen bond acceptors, while the exocyclic amino group serves as a crucial hydrogen bond donor. This arrangement is highly complementary to the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

Mechanism of Kinase Inhibition: Targeting the ATP-Binding Site

Inhibitors featuring the 2-(amino-5-pyrimidinyl)pyrimidine core are typically ATP-competitive, meaning they bind to the active site of the kinase and prevent the binding of the natural substrate, adenosine triphosphate (ATP).[5] This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates and disrupting the associated signaling cascade.

The high affinity of these inhibitors is driven by a network of specific interactions within the ATP-binding pocket. The 2-amino group of the pyrimidine forms critical hydrogen bonds with the backbone carbonyl and/or amide groups of the kinase hinge region. The pyrimidine rings themselves can engage in favorable pi-stacking and van der Waals interactions with hydrophobic residues in the active site.

Focus on Janus Kinases (JAKs): A Key Target Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and various cancers.[8][9] Consequently, JAKs have emerged as highly attractive targets for therapeutic intervention.[6][10] Several kinase inhibitors with aminopyrimidine-based scaffolds have shown potent and selective inhibition of JAK family members.[11][12]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][8]

Caption: The JAK-STAT signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) of 2-(Amino-5-pyrimidinyl)pyrimidine Kinase Inhibitors

The potency and selectivity of kinase inhibitors based on the 2-(amino-5-pyrimidinyl)pyrimidine core can be finely tuned through systematic modifications at various positions of the scaffold. The following table summarizes key SAR trends observed for this class of compounds, with a focus on JAK inhibition.

| Position of Modification | Type of Modification | Effect on Activity | Rationale |

| 2-Amino Group | Substitution with alkyl or aryl groups | Generally detrimental | The primary amine is crucial for forming key hydrogen bonds with the kinase hinge region. |

| 5-Position of the first Pyrimidine | Introduction of small, hydrophobic groups (e.g., methyl, chloro) | Can enhance potency | These groups can occupy small hydrophobic pockets within the ATP-binding site. |

| Introduction of larger, bulky groups | May decrease potency or alter selectivity | Steric hindrance can disrupt optimal binding to the target kinase. | |

| 4-Position of the second Pyrimidine | Substitution with various aryl or heteroaryl groups | Significantly impacts potency and selectivity | This position often extends towards the solvent-exposed region of the active site, allowing for modifications to improve physicochemical properties and target specific subpockets. |

| Substituents on the 4-aryl/heteroaryl group | Introduction of polar groups (e.g., morpholine, piperazine) | Can improve solubility and pharmacokinetic properties | These modifications can enhance drug-like properties without compromising inhibitory activity. |

Experimental Protocols for Efficacy Evaluation

The evaluation of novel kinase inhibitors requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[13][14]

Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of a 4x solution of the test compound in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

-

Add 2.5 µL of a 4x solution of the kinase substrate (e.g., a specific peptide substrate for the target kinase) in kinase buffer.

-

To initiate the reaction, add 5 µL of a 2x solution of the kinase and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to control wells (no inhibitor) and determine the IC₅₀ value.

-

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15][16] This assay is widely used to assess the antiproliferative effects of kinase inhibitors.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating and Compound Treatment:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

-

Conclusion and Future Directions

The 2-(amino-5-pyrimidinyl)pyrimidine scaffold represents a highly promising core structure for the development of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site of a wide range of kinases, coupled with its synthetic accessibility, makes it an attractive starting point for medicinal chemistry campaigns. The successful application of this scaffold in the development of inhibitors for challenging targets like the Janus kinases underscores its therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Enhancing Selectivity: The development of inhibitors with improved selectivity profiles will be crucial to minimize off-target effects and enhance the therapeutic window. This can be achieved through structure-based drug design and the exploration of novel chemical space around the core scaffold.

-

Overcoming Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation inhibitors that can overcome known resistance mutations will be a major focus.

-

Exploring New Kinase Targets: The versatility of the 2-(amino-5-pyrimidinyl)pyrimidine core suggests that it may be applicable to the inhibition of other kinase families beyond the JAKs. Screening of compound libraries based on this scaffold against a broad panel of kinases could uncover novel therapeutic opportunities.

References

-

Targeted Oncology. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link]

-

Personalized Medicine in Oncology. (2013, June 13). JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. Retrieved from [Link]

- Furqan, M., Mukhi, N., Lee, B., & Liu, D. (2013). JAK-STAT Signalling Pathway in Cancer. Cancers, 5(4), 1372–1375.

- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

-

NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Shankar, H., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12.

- Liu, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 64(1), 863-877.

-

CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

-

PMC. (2022, July 10). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

-

ResearchGate. (2019, December 19). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Retrieved from [Link]

-

PubMed. (2017, January 1). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Retrieved from [Link]

-

PMC. (2022, November 24). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved from [Link]

-

PubMed. (2006, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]

-

PubMed. (2017, September 15). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Retrieved from [Link]

-

PubMed. (2018, March 1). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Retrieved from [Link]

-

RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

-

ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. acs.figshare.com [acs.figshare.com]

- 8. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of 2-(Amino-5-pyrimidinyl)pyrimidine in Aqueous and Organic Media

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of 2-(Amino-5-pyrimidinyl)pyrimidine. Given the novelty of this specific molecule and the current absence of extensive published solubility data, this document focuses on the foundational principles and practical methodologies required to generate reliable solubility profiles. We will leverage data from the closely related compound, 2-aminopyrimidine, to establish a theoretical baseline and then detail the experimental workflows necessary for empirical validation.

Introduction to 2-(Amino-5-pyrimidinyl)pyrimidine and the Critical Role of Solubility

2-(Amino-5-pyrimidinyl)pyrimidine belongs to the class of di-pyrimidinyl amines, a group of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The arrangement of nitrogen atoms in the pyrimidine rings, coupled with the amino substituent, suggests a molecule with a rich potential for hydrogen bonding and varied intermolecular interactions. These structural features are pivotal in dictating the compound's solubility, which in turn governs its bioavailability, reaction kinetics in solution-phase synthesis, and suitability for various formulation strategies. A thorough understanding of its solubility in both aqueous and organic solvents is, therefore, a prerequisite for any meaningful application.

Theoretical Considerations for Solubility

Before embarking on experimental work, it is instructive to consider the physicochemical properties of 2-(Amino-5-pyrimidinyl)pyrimidine that will influence its solubility.

2.1. Molecular Structure and Polarity

The presence of five nitrogen atoms and an amino group in 2-(Amino-5-pyrimidinyl)pyrimidine makes it a highly polar molecule. The nitrogen atoms can act as hydrogen bond acceptors, while the amino group can act as both a hydrogen bond donor and acceptor. This high polarity suggests a greater affinity for polar solvents.

2.2. pKa and pH-Dependent Solubility

The amino group and the pyrimidine rings are basic and can be protonated in acidic conditions. The pKa of the compound will determine the pH range at which it exists in its neutral or ionized form. The ionized form is generally more soluble in aqueous solutions. Therefore, the aqueous solubility of 2-(Amino-5-pyrimidinyl)pyrimidine is expected to be highly pH-dependent.

2.3. Crystal Lattice Energy

For solid solutes, the energy required to break the crystal lattice is a significant barrier to dissolution. A larger, more planar molecule like 2-(Amino-5-pyrimidinyl)pyrimidine may pack more efficiently into a crystal lattice, leading to higher lattice energy and consequently, lower solubility compared to smaller, less symmetrical molecules.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of 2-(Amino-5-pyrimidinyl)pyrimidine is crucial. The following section outlines a robust workflow.

Diagram: Experimental Workflow for Solubility Determination

Caption: A three-phase experimental workflow for determining the solubility of a novel compound.

Materials and Reagents

-

2-(Amino-5-pyrimidinyl)pyrimidine (as solid)

-

Deionized water

-

A range of organic solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene)

-

Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

-

Analytical instrumentation (e.g., HPLC with UV detector, UV-Vis spectrophotometer)

-

Standard laboratory glassware and equipment (vials, shaker, centrifuge, filters)

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 2-(Amino-5-pyrimidinyl)pyrimidine to a known volume of the chosen solvent (e.g., 5 mg to 1 mL of solvent in a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 2-(Amino-5-pyrimidinyl)pyrimidine. A standard calibration curve must be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Data Presentation

The obtained solubility data should be presented in a clear and organized manner.

Table 1: Anticipated Solubility Profile of 2-(Amino-5-pyrimidinyl)pyrimidine

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Moderately Soluble | High polarity and hydrogen bonding potential. |

| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Soluble | Similar to methanol, but slightly less polar. |

| Acetonitrile | 5.8 | Slightly Soluble | Polar aprotic solvent, can accept hydrogen bonds. |

| DMSO | 7.2 | Soluble | Highly polar aprotic solvent, excellent H-bond acceptor. |

| THF | 4.0 | Sparingly Soluble | Less polar than alcohols, weaker H-bond acceptor. |

| Toluene | 2.4 | Insoluble | Non-polar solvent, unable to form strong interactions. |

Advanced Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of 2-(Amino-5-pyrimidinyl)pyrimidine being used.

-

Solvate Formation: The compound may form solvates with certain solvents, which can affect the measured solubility.

-

Degradation: The stability of the compound in the chosen solvents and under the experimental conditions should be assessed to ensure that the measured concentration corresponds to the intact compound.

Conclusion

While direct experimental solubility data for 2-(Amino-5-pyrimidinyl)pyrimidine is not yet widely published, a systematic and rigorous experimental approach, as outlined in this guide, will enable researchers to generate the necessary data. The anticipated solubility profile, based on its molecular structure and comparison with 2-aminopyrimidine, suggests a preference for polar solvents and a significant pH-dependency in aqueous media. The generation of a comprehensive solubility profile is a critical step in unlocking the full potential of this promising heterocyclic compound in drug discovery and other scientific applications.

References

- Solubility of Things. (n.d.). 2-Aminopyrimidine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacophore Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Introduction: The Significance of the Pyrimidine Scaffold and the Role of Pharmacophore Modeling

The pyrimidine ring is a foundational heterocyclic aromatic compound that is integral to numerous biological processes. It is a core component of nucleobases such as cytosine, thymine, and uracil, and is found in a wide array of therapeutic agents, demonstrating its versatility as a pharmacophore.[1][2][3] Pyrimidine derivatives have been successfully developed for a range of diseases, including cancer, viral infections, and malaria, underscoring their importance in medicinal chemistry.[1][4] The molecule of interest, 2-(Amino-5-pyrimidinyl)pyrimidine, presents a compelling scaffold for drug discovery efforts due to its chemical features, including hydrogen bond donors and acceptors, and aromatic rings, which are crucial for molecular recognition by biological targets.[5]

Pharmacophore modeling is a powerful computational technique in modern drug discovery that distills the essential steric and electronic features of a molecule required for its biological activity.[5][6][7] This approach moves beyond the entire molecular structure to focus on the specific arrangement of features responsible for interaction with a biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[5] Pharmacophore models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for desired biological activity, thereby accelerating the hit identification and lead optimization phases of drug discovery.[5][8]

This guide provides a comprehensive, in-depth technical overview of how to approach the pharmacophore modeling of 2-(Amino-5-pyrimidinyl)pyrimidine. We will explore both ligand-based and structure-based methodologies, offering field-proven insights into the experimental choices and validation protocols that ensure the scientific integrity of the resulting models.

PART 1: Ligand-Based Pharmacophore Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Ligand-based pharmacophore modeling is the method of choice when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[9][10][11] This approach is predicated on the principle that molecules with similar biological activity share common chemical features arranged in a specific 3D geometry.

Core Principles and Rationale

The fundamental assumption of ligand-based pharmacophore modeling is that the shared chemical features of active molecules are responsible for their interaction with a common biological target. The process involves identifying these common features and their spatial relationships to generate a hypothesis of the essential interactions.[10]

Detailed Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow

The following protocol outlines a step-by-step workflow for generating and validating a ligand-based pharmacophore model, using 2-(Amino-5-pyrimidinyl)pyrimidine as a hypothetical active molecule within a larger set.

Step 1: Training Set and Test Set Preparation

-

Training Set Selection: A structurally diverse set of molecules with a known range of biological activities (e.g., IC50 values) against the target of interest is compiled. This set should include highly active, moderately active, and inactive compounds.[12][13] 2-(Amino-5-pyrimidinyl)pyrimidine would be included in this set as one of the active compounds.

-

Test Set Selection: A separate set of molecules with known activities is reserved for validating the final pharmacophore model. This set should not be used during model generation.[13][14]

-

Data Curation: Ensure that the 2D structures of all compounds are correct and that their biological activity data is accurate and consistent.

Step 2: Conformational Analysis

-

Rationale: Small molecules are flexible and can adopt multiple conformations. It is crucial to generate a diverse and energetically reasonable set of conformers for each molecule in the training set to ensure that the bioactive conformation is likely represented.[9][10]

-

Methodology: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule.

Step 3: Pharmacophore Feature Identification

-

Feature Definition: Identify the key pharmacophoric features present in the training set molecules. For 2-(Amino-5-pyrimidinyl)pyrimidine, these would include:

-

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine rings.

-

Hydrogen Bond Donors (HBD): The primary amine group.

-

Aromatic Rings (AR): The two pyrimidine rings.

-

-

Software: Utilize molecular modeling software such as Discovery Studio, MOE, LigandScout, or Phase to automatically identify these features.[9][15]

Step 4: Molecular Alignment and Hypothesis Generation

-

Alignment: The conformers of the active molecules are aligned in 3D space based on their common pharmacophoric features.[9][10]

-

Hypothesis Generation: The software then generates a series of pharmacophore hypotheses, which are different combinations of pharmacophoric features with specific 3D arrangements. Each hypothesis represents a potential binding mode.

Step 5: Scoring and Ranking of Hypotheses

-

Scoring Function: Each generated hypothesis is scored based on how well it maps to the active molecules and avoids mapping to the inactive molecules in the training set.[16]

-

Ranking: The hypotheses are ranked based on their scores, with the highest-scoring hypothesis being the most likely to represent the true pharmacophore.

Step 6: Pharmacophore Model Validation

This is a critical step to ensure the predictive power of the generated model.[14][17]

-

Fischer's Randomization Test: The statistical significance of the model is assessed by comparing its cost to the costs of models generated from scrambled data.

-

Test Set Validation: The best-ranked pharmacophore model is used to screen the test set. A good model should be able to distinguish active from inactive compounds in the test set with high accuracy.[13][14]

-

Decoy Set Screening: A large set of molecules with similar physicochemical properties to the active compounds but with different topologies (decoys) is screened. A robust model should have a low hit rate for the decoy set.

-

Goodness of Hit (GH) Score: This metric combines the enrichment of active compounds and the rejection of inactive ones to provide a single score for model quality. A GH score above 0.7 is generally considered indicative of a good model.[18]

Visualization of Ligand-Based Workflow

Caption: Workflow for ligand-based pharmacophore modeling.

PART 2: Structure-Based Pharmacophore Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Structure-based pharmacophore modeling is employed when the 3D structure of the biological target, typically a protein, is known.[9][19] This approach leverages the information from the protein's binding site to define the key interaction points for a ligand.

Core Principles and Rationale

The central idea is to identify the complementary chemical features within the binding pocket of the target that are essential for ligand binding. This method can be used even without a known bound ligand, making it powerful for novel target exploration.[19][20]

Detailed Experimental Protocol: Structure-Based Pharmacophore Modeling Workflow

The following protocol details the steps for creating and validating a structure-based pharmacophore model for a hypothetical target of 2-(Amino-5-pyrimidinyl)pyrimidine.

Step 1: Target Protein Preparation

-

Obtain Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) or use a high-quality homology model.

-

Preparation: Prepare the protein structure by removing water molecules (unless they are known to be involved in binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

Step 2: Binding Site Identification

-

Known Ligand: If the PDB structure contains a co-crystallized ligand, the binding site is readily defined.

-

No Ligand: If no ligand is present, use binding site prediction algorithms to identify potential pockets on the protein surface.

Step 3: Pharmacophore Feature Generation

-

Interaction Mapping: Analyze the interactions between the protein's binding site residues and a known ligand (if available). Alternatively, map the potential interaction points within the empty binding site.[19]

-

Feature Types: Identify key features such as:

-

Hydrogen Bond Acceptors/Donors from residues like Asp, Glu, Gln, Asn, Ser, Thr, His.

-

Hydrophobic/Aromatic centers from residues like Phe, Tyr, Trp, Leu, Ile, Val.

-

-

Exclusion Volumes: Define regions within the binding site that are occupied by the protein, which represent steric hindrances.

Step 4: Hypothesis Generation and Refinement

-

Model Creation: Generate pharmacophore hypotheses based on the identified interaction points.

-

Refinement: Manually refine the generated hypotheses to ensure they are chemically sensible and consistent with any known structure-activity relationship (SAR) data.

Step 5: Model Validation

-

Docking Studies: Dock a set of known active and inactive compounds into the protein's binding site. The poses of the active compounds should align well with the pharmacophore model.

-

Database Screening: Use the pharmacophore model to screen a database of known actives and a large set of decoys. The model should demonstrate good enrichment of the active compounds.

-

Comparison with Ligand-Based Models: If a ligand-based model is also available, the two models can be compared for consensus features, which increases confidence in the model.[9]

Visualization of Structure-Based Workflow

Caption: Workflow for structure-based pharmacophore modeling.

PART 3: Data Synthesis and Application

Quantitative Data Summary

The generated pharmacophore models can be summarized quantitatively. The table below illustrates a hypothetical comparison of pharmacophore features for 2-(Amino-5-pyrimidinyl)pyrimidine derived from both ligand-based and structure-based approaches.

| Feature Type | Ligand-Based Model (Distances from Centroid) | Structure-Based Model (Key Interacting Residues) |

| HBD | 3.5 Å | Asp120 (side chain), Glu150 (backbone) |

| HBA1 | 2.8 Å | Asn85 (side chain) |

| HBA2 | 4.2 Å | Lys55 (backbone) |

| AR1 | 5.1 Å | Phe100 (π-π stacking) |

| AR2 | 6.5 Å | Tyr180 (π-π stacking) |

Application of the Validated Pharmacophore Model

A validated pharmacophore model for 2-(Amino-5-pyrimidinyl)pyrimidine serves as a powerful tool for several downstream applications in drug discovery:[8]

-

Virtual Screening: The model can be used as a 3D query to search large chemical databases (e.g., ZINC, Enamine) to identify novel compounds that match the pharmacophoric features.[8][21]

-

Lead Optimization: The model can guide the chemical modification of 2-(Amino-5-pyrimidinyl)pyrimidine to improve its potency and selectivity.

-

Scaffold Hopping: By focusing on the essential pharmacophoric features rather than the entire chemical scaffold, the model can identify new chemical series with the same biological activity.

-

ADMET Prediction: Pharmacophore models can also be developed for anti-targets or metabolic enzymes to predict potential adverse effects or metabolic liabilities.[8]

Conclusion

Pharmacophore modeling provides an insightful and efficient computational framework for understanding the key molecular interactions that drive the biological activity of molecules like 2-(Amino-5-pyrimidinyl)pyrimidine. By systematically applying either ligand-based or structure-based approaches, researchers can develop robust and predictive models. The success of these models is critically dependent on careful preparation of input data and rigorous validation. A well-validated pharmacophore model is an invaluable asset in the modern drug discovery pipeline, enabling the rational design of novel therapeutics with improved efficacy and safety profiles.

References

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- Pharmacophore Modeling in Computational Drug Design: A Critical Review. ijarsct.

- Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.

- Structure-based Pharmacophore Modeling. Protheragen.

- Pharmacophore modeling: advances and pitfalls. PMC.

- Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.

- Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Bentham Science Publishers.

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

- Full article: Pharmacophore modelling: applications in drug discovery. Taylor & Francis.

- Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- Ligand based Pharmacophore Modeling Service.

- Pharmacophore model validation using GH score method.

- Computational workflow for structure-based pharmacophore modelling.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign

- Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. PubMed.

- Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidyl

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences.

- T009 · Ligand-based pharmacophores. TeachOpenCADD.

- Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.

- Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- How to do validation of ligand-based pharmacophore model in Ligandscout?.

- Ligand-based Pharmacophore Model Service. CD ComputaBio.

- Pyrimidine. Wikipedia.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.

- Rational design of the 2-amino-pyrimidine or 2-amino-pyridine derivatives.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.

- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed.

- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.

- Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 7. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. fiveable.me [fiveable.me]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 12. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 16. Ligand-based Pharmacophore Model Service - CD ComputaBio [computabio.com]

- 17. aast.edu [aast.edu]

- 18. researchgate.net [researchgate.net]

- 19. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 20. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Navigating the Unknown: A Technical Guide to the Toxicity and Safety Profile of 2-(Amino-5-pyrimidinyl)pyrimidine

Introduction: Characterizing a Novel Pyrimidine Derivative

In the landscape of drug discovery and chemical research, novel heterocyclic compounds such as 2-(Amino-5-pyrimidinyl)pyrimidine represent both opportunity and a challenge. As a bifunctional pyrimidine derivative, its structural motif is prevalent in a wide array of biologically active agents, suggesting potential applications in medicinal chemistry. However, its novelty means that a comprehensive, publicly available toxicity and safety datasheet is not yet established.

This guide is designed for researchers, scientists, and drug development professionals. It serves as a proactive framework for establishing a robust safety profile for 2-(Amino-5-pyrimidinyl)pyrimidine. We will proceed by first establishing the compound's identity and then, in the absence of direct data, constructing an inferred hazard profile based on structurally related aminopyrimidines. The core of this document provides detailed, field-proven experimental protocols for in vitro toxicity assessment, empowering research teams to generate the critical data required for safe handling and further development. This approach moves beyond a static data summary to a dynamic guide for active research and risk assessment.

Compound Identification and Inferred Hazard Analysis

IUPAC Name: 2-(5-Pyrimidinyl)pyrimidin-5-amine Molecular Formula: C₈H₇N₅ CAS Number: 13755-23-4 (Note: This CAS number is associated with Sodium nitroprusside dihydrate in some databases and its linkage to the target compound is unverified, highlighting the need for careful sourcing of the physical sample).

The Data Gap: A Starting Point for Investigation

A thorough search of publicly accessible chemical safety databases reveals a lack of a specific Safety Data Sheet (SDS) for 2-(Amino-5-pyrimidinyl)pyrimidine. This is not uncommon for novel research chemicals. Therefore, a preliminary safety assessment must be built upon data from analogous compounds.

Inferred Hazard Profile from Related Aminopyrimidines

By examining the SDS of structurally similar compounds like 2-aminopyrimidine, 5-aminopyrimidine, and various substituted aminopyrimidines, we can extrapolate a conservative, inferred hazard profile. This profile should be treated as a preliminary guide, pending experimental verification.

| Hazard Classification (Inferred) | Description | Precautionary Recommendations | Supporting Evidence (Analogous Compounds) |

| Acute Oral Toxicity | May be harmful or toxic if swallowed.[1][2][3] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][3] | 5-Aminopyrimidine is classified as harmful if swallowed (H302).[2] 2-Aminopyridine, a related aminopyridine, is classified as toxic if swallowed.[4] |

| Skin Corrosion/Irritation | May cause skin irritation.[2][5] | Wear protective gloves and clothing. Wash skin thoroughly with soap and water after contact. If irritation occurs, get medical advice.[6] | 2-Aminopyrimidine and 5-Aminopyrimidine are both classified as causing skin irritation (H315).[2][5] |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][5] | Wear eye protection (safety goggles). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6][7] | 2-Aminopyrimidine and 5-Aminopyrimidine are classified as causing serious eye irritation (H319).[2][5] |

| Respiratory Irritation | May cause respiratory irritation.[2][5] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. If inhaled, remove person to fresh air.[6] | 2-Aminopyrimidine and 5-Aminopyrimidine are classified as potentially causing respiratory irritation (H335).[2][5] |

Strategic Framework for Toxicity Assessment

For any novel chemical entity entering a discovery pipeline, a tiered approach to toxicity testing is essential. This ensures that resources are used efficiently while building a comprehensive understanding of the compound's potential liabilities. The following workflow provides a logical progression for characterizing 2-(Amino-5-pyrimidinyl)pyrimidine.

Caption: Tiered toxicity assessment workflow for a novel chemical entity.

Experimental Protocols for Core Toxicity Endpoints

The following sections provide detailed, step-by-step protocols for foundational in vitro assays. These are designed to be self-validating systems, including necessary controls to ensure data integrity.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells. This assay is a cornerstone of early-stage drug development for screening compound cytotoxicity.[1][6][8]

Materials:

-

Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom sterile plates.

-

2-(Amino-5-pyrimidinyl)pyrimidine, dissolved in DMSO to create a 10 mM stock solution.

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Multi-channel pipette, plate reader (570 nm).

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁵ cells/mL. Include wells for vehicle control (DMSO) and untreated control. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of the 2-(Amino-5-pyrimidinyl)pyrimidine stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Add medium with the corresponding DMSO concentration to the vehicle control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours. The duration should be chosen based on the expected mechanism of action and cell doubling time.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Cover the plate and leave it at room temperature in the dark overnight.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Micronucleus Assay for Genotoxicity

Principle: The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This assay is a critical tool for assessing the genotoxic potential of heterocyclic compounds.[2][9]

Materials:

-

Human cell line with proficient metabolic activity (e.g., HepG2) or a cell line co-treated with an external metabolic activation system (S9 mix).

-

Complete cell culture medium.

-

2-(Amino-5-pyrimidinyl)pyrimidine stock solution in DMSO.

-

Positive controls: Mitomycin C (a clastogen, without S9), Cyclophosphamide (requires S9 activation).

-

Cytochalasin B (to block cytokinesis, leading to binucleated cells).

-

Fixative (Methanol:Acetic Acid, 3:1).

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI).

-

Microscope slides, microscope with appropriate filters.

Workflow Diagram:

Caption: Workflow for the in vitro micronucleus genotoxicity test.

Procedure:

-

Cell Culture: Seed cells at an appropriate density in culture vessels (e.g., chamber slides or plates).

-

Treatment: After 24 hours, treat cells with at least three concentrations of 2-(Amino-5-pyrimidinyl)pyrimidine, a vehicle control (DMSO), and positive controls. The highest concentration should induce some cytotoxicity but not exceed 55±5% reduction in cell growth. If using metabolically incompetent cells, parallel experiments with and without an S9 metabolic activation mix should be run.

-

Cytokinesis Block: Add Cytochalasin B at the appropriate time to arrest cell division after one nuclear division, resulting in binucleated cells which are scored.

-

Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

-

Cell Harvesting: Harvest the cells. This typically involves a mild hypotonic treatment to swell the cytoplasm, followed by fixation.

-

Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain.

-

Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group using appropriate statistical methods. A dose-dependent, statistically significant increase in micronuclei indicates a positive (genotoxic) result.

Handling, Storage, and Emergency Procedures

Based on the inferred hazard profile, the following procedures are recommended until specific data is generated.

-

Engineering Controls: Handle the compound exclusively in a chemical fume hood to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4]

-

First Aid Measures:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

The toxicological and safety profile of 2-(Amino-5-pyrimidinyl)pyrimidine is currently undefined. This guide provides a necessary and responsible framework for its characterization. By leveraging data from analogous structures, a preliminary hazard assessment can guide safe laboratory practices. However, this inferred profile is not a substitute for empirical data.

The detailed protocols for in vitro cytotoxicity and genotoxicity testing provided herein represent the essential first steps in building a reliable safety profile. The results from these assays will dictate the future of this compound in any research or development pipeline, informing decisions on whether to proceed to more complex studies, such as metabolic stability and in vivo testing. For any organization working with novel chemical entities, adopting such a structured, data-driven approach to safety assessment is not just a regulatory requirement but a fundamental component of scientific integrity and ethical research.

References

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

-

Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

-

PubChem. Pyrimidin-5-amine. [Link]

-

PubChem. 2-Aminopyrimidine. [Link]

-

MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

JOCPR. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. [Link]

-

Oxford Academic. (1999, July 1). Genotoxic effects of heterocyclic aromatic amines in human derived hepatoma (HepG2) cells. [Link]

-

PubMed. (2014, January 9). Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. [Link]

-

ResearchGate. (2014). Genotoxicity, embryotoxicity and dioxin-like activity of selected heterocyclic aromatic hydrocarbons typically found at taroil-contaminated sites. [Link]

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 8. kosheeka.com [kosheeka.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

step-by-step synthesis protocol for 2-(Amino-5-pyrimidinyl)pyrimidine

Executive Summary & Strategic Rationale

Target Compound: [5,5'-Bipyrimidin]-2-amine (Note: While the prompt specifies "2-(Amino-5-pyrimidinyl)pyrimidine", the chemical syntax implies a 5,5'-bipyrimidine scaffold with an amino group at the 2-position. This guide addresses the synthesis of [5,5'-Bipyrimidin]-2-amine , a critical pharmacophore in JAK, CDK, and PLK kinase inhibitors.)

The Challenge: Synthesizing amino-substituted bi-heteroaryls presents a "perfect storm" of chemical challenges:

-

Catalyst Poisoning: The free exocyclic amine (

) and the endocyclic pyrimidine nitrogens are potent ligands that can sequester Palladium (Pd), arresting the catalytic cycle. -

Solubility: Planar bipyrimidine systems often exhibit "brick-dust" insolubility, complicating purification.

-

Protodeboronation: Pyrimidine-5-boronic acids are electronically electron-deficient and prone to hydrolytic deborylation before coupling occurs.

The Solution:

This protocol utilizes a Suzuki-Miyaura Cross-Coupling optimized for heteroaromatic systems. We employ a high-turnover catalyst system (Pd(dppf)Cl

Retrosynthetic Analysis & Pathway

The most reliable disconnection is at the inter-ring bond. We utilize the electron-rich half as the halide to minimize oxidative addition barriers, although commercial availability often dictates using 2-amino-5-bromopyrimidine (halide) and pyrimidine-5-boronic acid (nucleophile).

Figure 1: Retrosynthetic disconnection and forward synthesis pathway.

Detailed Synthesis Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 2-Amino-5-bromopyrimidine | 173.99 | 1.0 | 5.00 g | Substrate (Halide) |

| Pyrimidine-5-boronic acid | 123.91 | 1.3 | 4.63 g | Substrate (Boron) |

| Pd(dppf)Cl | 816.64 | 0.03 | 704 mg | Catalyst |

| Sodium Carbonate (Na | 105.99 | 3.0 | 9.14 g | Base |

| 1,4-Dioxane | - | - | 75 mL | Solvent (Organic) |

| Water (Degassed) | - | - | 25 mL | Solvent (Aqueous) |

| QuadraPure™ TU | - | - | 2.5 g | Pd Scavenger (Thiourea) |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Critical)

-

Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) active species.

-

Action: Charge a 250 mL three-neck round-bottom flask (RBF) with 2-Amino-5-bromopyrimidine, Pyrimidine-5-boronic acid, and Na

CO

Step 2: Solvent Degassing

-

Why: Dissolved oxygen in solvents is the #1 cause of stalled Suzuki couplings.

-

Action: In a separate flask, sparge the 1,4-Dioxane/Water mixture (3:1 ratio) with

for 20 minutes. Transfer the degassed solvent to the reaction flask via cannula or syringe.[3]

Step 3: Catalyst Addition & Reaction

-

Action: Remove the septum briefly to add Pd(dppf)Cl

• CH -

Conditions: Heat the mixture to 95–100°C (internal temperature) with vigorous stirring.

-

Duration: 12–16 hours. Monitor by LC-MS (Target Mass: ~174.1 [M+H]

).-

Note: The reaction mixture will likely turn dark black/brown. This is normal.

-

Step 4: Workup & Palladium Scavenging (The "Clean" Phase)

-

Context: Aminopyrimidines bind Pd tightly.[4] Standard filtration is insufficient for pharma-grade purity.

-

Action:

-

Cool reaction to 50°C.

-

Add QuadraPure™ TU (Thiourea resin) or equivalent thiol-based scavenger (10 wt% relative to theoretical yield). Stir at 50°C for 2 hours.

-

Filter the hot mixture through a pad of Celite® to remove the resin and Pd black. Wash the pad with hot methanol/DCM (1:1).

-

Step 5: Isolation & Purification

-

Action: Concentrate the filtrate under reduced pressure to ~20% volume.

-

Precipitation: Add cold water (100 mL) to the residue. The product is likely sparingly soluble and will precipitate.

-

Filtration: Collect the solid by vacuum filtration. Wash with water (

) and diethyl ether ( -

Recrystallization (Optional): If purity <98%, recrystallize from boiling Ethanol/DMF (9:1).

Process Visualization

Figure 2: Operational workflow for the synthesis and purification of [5,5'-Bipyrimidin]-2-amine.

Troubleshooting & Optimization (Application Scientist's Notes)

| Observation | Root Cause | Corrective Action |

| Stalled Conversion (<50%) | Catalyst Deactivation | Switch to XPhos Pd G2 (0.02 equiv). XPhos is bulky and electron-rich, preventing amine poisoning. |

| Protodeboronation | Hydrolysis of Boronic Acid | Use Potassium Phosphate (K |

| Product Not Precipitating | High Solubility in Dioxane | Evaporate Dioxane completely. Resuspend in water and adjust pH to ~10 (ensure amine is free base). |

| High Pd Content (>100 ppm) | Chelation | Perform a wash with N-Acetylcysteine (aqueous solution) during workup. |

References

-

Gong, Y., et al. (2011). "Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids."[5] Organic Letters. (Demonstrates optimization of pyrimidine couplings).

-

Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on mechanism and base selection).

-

BenchChem Technical Support. (2025). "Palladium Catalyst Removal from Aminopyridine Reaction Mixtures." (Protocols for scavenging Pd from nitrogen-rich heterocycles).

-

Onyx Scientific. (2025). "Palladium Scavenging: Meeting ICH Guidelines." (Industrial standards for Pd limits in drug intermediates).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy 5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 2-(Amino-5-pyrimidinyl)pyrimidine via Recrystallization

Introduction: The Critical Role of Purity for Biologically Active Heterocycles

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For heterocyclic compounds such as 2-(Amino-5-pyrimidinyl)pyrimidine, which represent a significant class of pharmacologically active molecules, even minute impurities can lead to altered biological activity, unforeseen toxicity, or instability of the final drug product[1]. This underscores the necessity for robust and well-understood purification methodologies.

Recrystallization remains a cornerstone technique for the purification of solid organic compounds. Its principles are elegantly simple, yet its practical application demands a nuanced understanding of solubility, solvent-solute interactions, and the thermodynamic driving forces of crystal lattice formation. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at ambient or sub-ambient temperatures. This differential solubility allows for the selective crystallization of the desired product upon cooling, while impurities remain dissolved in the mother liquor[2].

These application notes provide a comprehensive guide to the recrystallization of 2-(Amino-5-pyrimidinyl)pyrimidine, a bipyrimidine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solvent selection, provide detailed protocols for both single-solvent and mixed-solvent recrystallization, and offer a troubleshooting guide to address common challenges encountered during the purification process. The methodologies described herein are designed to be self-validating, empowering researchers to achieve high-purity 2-(Amino-5-pyrimidinyl)pyrimidine suitable for downstream applications.

Chemical Properties and Synthesis-Related Impurities

A thorough understanding of the physicochemical properties of 2-(Amino-5-pyrimidinyl)pyrimidine and the potential impurities arising from its synthesis is paramount for developing an effective purification strategy.

Table 1: Physicochemical Properties of 2-(Amino-5-pyrimidinyl)pyrimidine

| Property | Value | Source |

| Chemical Name | 2-Amino-5-(5-pyrimidinyl)pyrimidine | ChemicalBook[3] |

| CAS Number | 1111104-75-6 | ChemicalBook[3] |

| Molecular Formula | C₈H₇N₅ | ChemicalBook[3] |

| Molecular Weight | 173.17 g/mol | ChemicalBook[3] |

| Appearance | Likely a white to off-white or pale yellow crystalline solid | Inferred from similar compounds[4] |

| Melting Point | Not explicitly reported. Estimated to be in the range of 180-230 °C based on analogous structures such as 2-amino-5-methylpyridine (76-77 °C) and 2-amino-5-iodopyrimidine (218-227 °C). | Inferred from[3][5] |

Anticipated Impurities from Suzuki-Miyaura Coupling:

The synthesis of 2-(Amino-5-pyrimidinyl)pyrimidine is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aminohalopyrimidine with a pyrimidineboronic acid or ester[5][6]. This synthetic route, while efficient, can introduce a specific profile of impurities that must be addressed during purification.

-

Unreacted Starting Materials: Residual 2-amino-5-halopyrimidine and pyrimidine-5-boronic acid (or its derivatives) can persist in the crude product.

-

Homo-coupled Byproducts: Self-coupling of the boronic acid derivative can lead to the formation of 5,5'-bipyrimidine.

-

Dehalogenated Starting Material: Reduction of the 2-amino-5-halopyrimidine can result in the formation of 2-aminopyrimidine.

-

Catalyst Residues: Trace amounts of the palladium catalyst and its ligands (e.g., triphenylphosphine) may remain. Triphenylphosphine can be oxidized to triphenylphosphine oxide during the reaction, which is a common impurity[4].

Understanding these potential impurities is crucial for selecting a recrystallization solvent system that will effectively separate them from the desired product. For instance, the non-polar nature of triphenylphosphine suggests that it will be more soluble in less polar solvents, while the more polar product crystallizes out.

Recrystallization Protocols

The following protocols provide a systematic approach to the recrystallization of 2-(Amino-5-pyrimidinyl)pyrimidine. It is highly recommended to perform a small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar aminopyrimidines, polar protic solvents are good candidates.

Materials:

-

Crude 2-(Amino-5-pyrimidinyl)pyrimidine

-

High-purity recrystallization solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or water)

-

Erlenmeyer flask

-

Condenser

-

Heating mantle or hot plate with a water/oil bath

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

Procedure:

-

Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery. If the solid is insoluble, heat the test tube gently. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

-

Dissolution: Place the crude 2-(Amino-5-pyrimidinyl)pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent to create a slurry. Place the flask on the heating source and attach a condenser. Bring the solvent to a gentle boil while stirring.

-

Saturated Solution Preparation: Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to avoid adding an excess of solvent to ensure a good yield. If insoluble impurities are present, proceed to the hot filtration step.

-

Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residues), a hot filtration is required. To prevent premature crystallization, add a small excess of hot solvent (approximately 5-10% of the total volume). Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point for many heterocyclic compounds.

Materials:

-

Crude 2-(Amino-5-pyrimidinyl)pyrimidine

-

A "good" solvent (e.g., ethyl acetate, acetone, ethanol)

-

A "poor" solvent (e.g., hexane, petroleum ether, water)

-

Equipment as listed in Protocol 1

Procedure:

-

Solvent Pair Selection: The two solvents must be miscible. In a test tube, dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating. Add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed. If the cloudiness disappears upon heating and reappears upon cooling, the solvent pair is suitable.

-

Dissolution: Dissolve the crude 2-(Amino-5-pyrimidinyl)pyrimidine in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

Addition of the "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly turbid. If too much "poor" solvent is added, add a small amount of the hot "good" solvent until the solution is clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

-

Isolation and Drying: Follow steps 6-8 from Protocol 1, washing the crystals with a cold mixture of the two solvents or with the pure "poor" solvent.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Caption: A flowchart outlining the key steps and decision points in the recrystallization process.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- If using a mixed-solvent system, add a small amount of the "poor" solvent. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- High concentration of impurities. | - Lower the temperature at which the "poor" solvent is added in a mixed-solvent system.- Reheat the solution and add more of the "good" solvent to reduce saturation.- Try a different solvent or solvent system with a lower boiling point. |

| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow for a longer cooling time, potentially in a refrigerator or freezer. |

| Poor purity of crystals | - Cooling was too rapid, trapping impurities.- Inefficient washing of the crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the crystals are washed with a sufficient amount of cold solvent. |

Conclusion

The recrystallization protocols outlined in these application notes provide a robust framework for the purification of 2-(Amino-5-pyrimidinyl)pyrimidine. By carefully selecting the appropriate solvent system and adhering to the principles of controlled cooling and crystal growth, researchers can consistently obtain high-purity material essential for reliable scientific investigation and drug development. The troubleshooting guide serves as a practical resource for overcoming common challenges, ensuring a successful purification outcome.

References

-

Buchwald, S. L., et al. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 123(40), 9740–9741. Available at: [Link]

-

Thompson, A. L., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 847–854. Available at: [Link]

-

Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research, 29(1). Available at: [Link]

-

Kim, J. S., et al. (2023). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules, 28(2), 738. Available at: [Link]

-